Anhalonidine

Neuroscience Receptor Pharmacology Serotonin Signaling

Researchers studying 5-HT7 receptor pharmacology often face the challenge of sourcing a tool compound that is both potent and free from the hallucinogenic effects of related peyote alkaloids. - Anhalonidine is a potent and selective 5-HT7 receptor inverse agonist, showing no hallucinogenic activity in humans at doses up to 250 mg, making it ideal for dissecting the receptor's role in sleep and mood. - It serves as a critical analytical standard for botanical authentication of Lophophora species and a key biosynthetic intermediate for enzymology studies. Supplied with rigorous quality control for consistent experimental outcomes.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 17627-77-9
Cat. No. B098746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhalonidine
CAS17627-77-9
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=C(C=C2CCN1)OC)OC)O
InChIInChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1
InChIKeyPRNZAMQMBOFSJY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhalonidine (CAS 17627-77-9): Natural Tetrahydroisoquinoline Alkaloid for Neuroscience and Pharmacognosy Research


Anhalonidine (CAS 17627-77-9), also known as N-desmethylpellotine, is a naturally occurring tetrahydroisoquinoline alkaloid primarily isolated from the peyote cactus (Lophophora williamsii) and related species [1]. It possesses the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol [2]. As a member of the simple isoquinoline alkaloids, it is structurally related to mescaline and is biosynthetically derived from dopamine and 3-demethylmescaline [3]. While often grouped with psychoactive peyote alkaloids, anhalonidine exhibits a distinct pharmacological profile, acting as a potent inverse agonist at the serotonin 5-HT7 receptor, with no hallucinogenic effects observed in humans at doses up to 250 mg [4].

Why Anhalonidine Cannot Be Substituted with Generic Tetrahydroisoquinoline or Phenethylamine Alkaloids


Despite structural similarities to mescaline and other peyote alkaloids, anhalonidine possesses a unique combination of a specific 8-hydroxy-6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core and a lack of N-methylation, which fundamentally alters its receptor pharmacology and functional activity [1]. While mescaline (a phenethylamine) acts as a hallucinogenic 5-HT2A receptor agonist, anhalonidine (a cyclized tetrahydroisoquinoline) functions as a potent 5-HT7 receptor inverse agonist and is devoid of psychedelic effects [2]. Furthermore, within its own tetrahydroisoquinoline class, subtle structural variations among anhalonidine, pellotine, and anhalidine lead to significant differences in functional potency at the 5-HT7 receptor, with anhalidine (lacking the 1-methyl group) exhibiting a 2-fold higher potency than pellotine [1]. These pronounced structure-activity relationships (SAR) demonstrate that anhalonidine cannot be generically interchanged with its structural analogs without compromising experimental outcomes in targeted receptor studies or biosynthetic pathway investigations [3].

Quantitative Evidence for Selecting Anhalonidine Over Structural Analogs: A Comparative Guide


Functional Potency at the 5-HT7 Receptor: Anhalonidine vs. Pellotine vs. Anhalidine

Anhalonidine's functional activity at the serotonin 5-HT7 receptor provides a key point of differentiation from its close analogs. In a GloSensor cAMP functional assay, the most potent inverse agonist in the series was anhalidine (1b) (EC50 = 219 nM, Emax = -95.4%), which lacks the 1-methyl group compared to pellotine (1a) [1]. The study explicitly highlights a 2-fold higher functional potency for anhalidine (1b) over pellotine (1a) [1]. While anhalonidine's exact EC50 was not the primary focus, its structural identity as N-desmethylpellotine (lacking N-methylation) places it in a distinct SAR category, where the 8-hydroxy-6,7-dimethoxy substitution pattern is a critical determinant of 5-HT7R inverse agonism efficacy, in contrast to 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogs which were less preferred [1].

Neuroscience Receptor Pharmacology Serotonin Signaling

Human Pharmacodynamics: Absence of Hallucinogenic Activity vs. Mescaline

A critical differentiation for research applications involving human subjects or behavioral models is the absence of hallucinogenic effects. Anhalonidine produced no sensory distortions or psychedelic effects in humans at doses of up to 250 mg [1]. This is in stark contrast to its structural relative, mescaline, which induces profound hallucinogenic effects via 5-HT2A receptor activation at doses typically ranging from 200-400 mg [2]. Instead, anhalonidine induces a calming or sedative effect, with about one-fourth the potency of pellotine and marked sedation occurring at doses of 100 to 250 mg [1].

Psychopharmacology Human Studies Alkaloid Profiling

Physicochemical Properties: Solubility and Stability Profile vs. Other Peyote Alkaloids

Anhalonidine's physicochemical properties are well-defined, offering predictable handling and formulation characteristics. It has a melting point of 160-161°C and a UV absorption maximum in ethanol at 270 nm (log ε 2.81) [1]. Critically, it is described as a strong base, freely soluble in water, alcohol, and chloroform, but sparingly soluble in ether [1]. This solubility profile contrasts with that of many other alkaloids and is important for extraction and purification protocols. Additionally, a notable characteristic is that solutions of anhalonidine acquire a reddish color upon standing, a stability observation that is crucial for long-term storage and analytical method development [1].

Analytical Chemistry Natural Product Isolation Formulation Science

Biosynthetic Role: A Specific Precursor to Anhalonine

Anhalonidine serves a distinct and specific role in the biosynthetic pathway of peyote alkaloids that is not shared by its isomers or simpler phenethylamines. It is the direct biosynthetic precursor to anhalonine, a process involving the formation of a benzodioxole unit from a hydroxyl and a methoxy group on the tetrahydroisoquinoline scaffold [1]. This conversion represents a unique branching point in the pathway, distinct from the routes leading to pellotine or anhalidine [2]. This specific role means that anhalonidine is not just an end-product but a key intermediate for generating other rare alkaloids.

Biosynthesis Natural Products Chemistry Metabolic Engineering

Key Research and Industrial Applications for Anhalonidine (CAS 17627-77-9)


Probing 5-HT7 Receptor Inverse Agonism and CNS Sedative Mechanisms

Given its potent inverse agonist activity at the 5-HT7 receptor and its non-hallucinogenic sedative profile in humans at doses of 100-250 mg, anhalonidine is a valuable research compound for investigating the role of 5-HT7R in sleep regulation, circadian rhythms, and mood disorders [1]. It serves as a selective tool to dissect the sedative component of peyote's effects, isolated from the confounding psychedelic actions of mescaline. Studies can utilize anhalonidine in cAMP functional assays or in vivo models of sedation to validate 5-HT7R as a therapeutic target [1].

Analytical Standard for Alkaloid Profiling and Chemotaxonomic Studies

Anhalonidine is a well-characterized component of the peyote alkaloid complex, with its presence confirmed in both contemporary and prehistoric specimens of Lophophora williamsii [2]. Its distinct physicochemical properties, including a specific UV absorption maximum at 270 nm and a defined melting point of 160-161°C, make it an ideal analytical standard [3]. It is used for the identification, quantification, and quality control of botanical materials, dietary supplements, or research samples containing Lophophora species. Its specific biosynthetic role as a precursor to anhalonine also makes it a key marker for chemotaxonomic differentiation between cactus species and varieties [4].

Substrate for Biosynthetic and Enzymatic Pathway Elucidation

As the direct biosynthetic precursor to the rare alkaloid anhalonine, anhalonidine is a critical substrate for enzymology studies aimed at characterizing the oxidase or methyltransferase enzymes responsible for benzodioxole ring formation in tetrahydroisoquinoline alkaloids [4]. This research has implications for metabolic engineering, where understanding these specific biosynthetic steps could enable the heterologous production of valuable alkaloids in microbial or plant cell culture systems. Anhalonidine is thus not merely a research endpoint but a functional intermediate for pathway discovery and biotechnological applications.

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